N-(2-aminoethyl)benzamide

Catalog No.
S666213
CAS No.
1009-17-2
M.F
C9H12N2O
M. Wt
164.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-aminoethyl)benzamide

CAS Number

1009-17-2

Product Name

N-(2-aminoethyl)benzamide

IUPAC Name

N-(2-aminoethyl)benzamide

Molecular Formula

C9H12N2O

Molecular Weight

164.2 g/mol

InChI

InChI=1S/C9H12N2O/c10-6-7-11-9(12)8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12)

InChI Key

NHWKHNPRDPAXLM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NCCN

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCN

Glycan Separation and Preparation

Scientific Field: Biochemistry

Application Summary: N-(2-aminoethyl)benzamide (AEAB) is used as a labeling reagent in the separation and preparation of N-glycans . This process is crucial for studying carbohydrates, which play a vital role in various life processes such as cell adhesion, signal transduction, immune recognition, and disease development .

Methods of Application: The method involves the release of reductive N-glycans from chicken egg albumin (ovalbumin) and soy protein using an ammonia catalysis method. These glycans are then labeled with AEAB and separated by two-dimensional HPLC .

Results: A total of 21 and 8 N-glycan-AEAB conjugates were obtained from ovalbumin and soy protein, respectively . The primary alkylamine of N-glycan-AEAB conjugates can be effectively immobilized on microarray surfaces, allowing for subsequent functional studies of glycans .

Synthesis of Benzannulated Triazoles

Scientific Field: Organic Chemistry

Application Summary: N-(2-aminoethyl)benzamide is used in the synthesis of N-substituted benzannulated triazoles . These compounds are key components of a wide range of pharmaceutically-relevant compounds .

Methods of Application: The method involves the diazotisation and subsequent cyclisation of 2-aminobenzamides and 2-aminobenzenesulfonamides via stable diazonium salts, prepared using a polymer-supported nitrite reagent and p-tosic acid .

Results: The transformation was compatible with a wide range of aryl functional groups and amide/sulfonamide-substituents and was used for the synthesis of pharmaceutically important targets .

Antioxidant and Antibacterial Activities

Scientific Field: Medicinal Chemistry

Application Summary: N-(2-aminoethyl)benzamide is used in the synthesis of novel benzamide compounds, which have been studied for their antioxidant and antibacterial activities .

Results: The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .

Synthesis of 2-amino-N-(2-aminoethyl)benzamide

Application Summary: 2-amino-N-(2-aminoethyl)benzamide is a derivative of N-(2-aminoethyl)benzamide. It is used in the synthesis of various organic compounds .

Biological Potential of Indole Derivatives

Application Summary: N-(2-aminoethyl)benzamide is used in the synthesis of indole derivatives, which have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Synthesis of N-(2-aminoethyl)benzamide Hydrochloride

Application Summary: N-(2-aminoethyl)benzamide hydrochloride is a derivative of N-(2-aminoethyl)benzamide. It is used in the synthesis of various organic compounds .

N-(2-aminoethyl)benzamide is characterized by the presence of an amide functional group attached to a benzene ring and an ethylamine side chain. Its chemical formula is C₉H₁₃N₃O, and it has a molecular weight of approximately 179.22 g/mol . The compound is typically represented by the following structural formula:

text
NH2 |C6H5-C(=O)-NH-CH2-CH2-NH2

This structure highlights the amine and amide functionalities, which are crucial for its chemical behavior and biological activity.

Typical of amides and amines. These include:

  • Acylation: Reacting with acyl chlorides to form more complex amides.
  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield the corresponding carboxylic acid and amine.
  • Reductive Amination: It can be synthesized from benzoyl chloride and 2-aminoethylamine through reductive alkylation processes .

Research indicates that N-(2-aminoethyl)benzamide exhibits notable biological activities. It has been studied as a reversible inhibitor of monoamine oxidase B (MAO-B), which is an enzyme involved in the metabolism of neurotransmitters . The compound's analogues have shown competitive inhibition properties, making them relevant for neurological studies and potential therapeutic applications in treating neurodegenerative diseases.

The synthesis of N-(2-aminoethyl)benzamide generally involves several steps:

  • Starting Materials: The process typically begins with commercially available anilines.
  • Reductive Alkylation: Aniline reacts with N-Boc-2-aminoacetaldehyde in the presence of reducing agents like sodium cyanoborohydride to form an intermediate.
  • Benzoylation: The intermediate undergoes benzoylation using benzoyl chloride to yield N-(2-aminoethyl)benzamide.
  • Deprotection: Removal of the Boc protecting group is achieved using hydrochloric acid in dioxane .

N-(2-aminoethyl)benzamide finds applications in various fields:

  • Pharmaceuticals: Due to its MAO-B inhibitory activity, it is explored for potential use in treating Parkinson's disease and other neurological disorders.
  • Chemical Reagents: It serves as a reagent in organic synthesis for creating more complex molecules .
  • Research: Its derivatives are utilized in studies related to enzyme inhibition and drug development.

Studies have shown that N-(2-aminoethyl)benzamide interacts with various biological targets, particularly enzymes involved in neurotransmitter metabolism. Its mechanism as a reversible inhibitor of monoamine oxidase B suggests that it could modulate neurotransmitter levels, which is crucial for maintaining neurological health . Further research into its interactions could provide insights into its therapeutic potential.

Several compounds share structural similarities with N-(2-aminoethyl)benzamide. Here are some notable examples:

Compound NameStructure/Functional GroupsUnique Features
N-(4-chlorophenyl)benzamideChlorine substitution on phenyl groupEnhanced potency against MAO-B
N-benzyl-N-(2-aminoethyl)benzamideBenzyl group additionPotentially different pharmacokinetics
4-chlorobenzamideSimple benzamide structureKnown MAO-B inhibitor

N-(2-aminoethyl)benzamide stands out due to its specific aminoethyl side chain, which contributes to its unique biological activity profile compared to its analogues.

XLogP3

0.1

LogP

0.06 (LogP)

Wikipedia

N-(2-aminoethyl)benzamide

Dates

Last modified: 08-15-2023

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